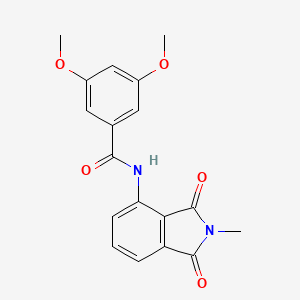
3,5-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoindoline-1,3-dione moiety
Wissenschaftliche Forschungsanwendungen
- Forscher haben Indolderivate auf ihr antivirales Potenzial hin untersucht. Beispielsweise zeigten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen das Influenzavirus A .
- Zusätzlich zeigten 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate Wirksamkeit gegen das Coxsackie-B4-Virus .
- Einige Indolderivate wurden als Anti-HIV-Mittel untersucht. Forscher synthetisierten neuartige Indolyl- und Oxochromenylxanthenonderivate und führten Molekül-Docking-Studien gegen HIV-1 durch .
Antivirale Aktivität
Anti-HIV-Aktivität
Zusammenfassend lässt sich sagen, dass 3,5-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamid vielversprechend in verschiedenen Bereichen ist, aber weitere Forschung ist erforderlich, um sein volles therapeutisches Potenzial zu erschließen. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, können Sie sich gerne melden
Wirkmechanismus
Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
N-isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Biochemische Analyse
Biochemical Properties
This compound, like many indole derivatives, has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
The cellular effects of 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide are not fully understood yet. Related compounds have shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is not fully known. Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)13-5-4-6-14(15(13)18(20)23)19-16(21)10-7-11(24-2)9-12(8-10)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLLJZXTNDIIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














